Secorapamycin sodium

Description

Origins Through Parent Compound Research

The discovery of seco rapamycin sodium salt is intrinsically linked to the broader history of rapamycin research, which began with a Canadian-led expedition to Easter Island in 1964. This expedition, known as the Medical Expedition to Easter Island, collected soil samples that would eventually lead to the isolation of Streptomyces hygroscopicus, the bacterium responsible for producing rapamycin. The compound rapamycin itself was first isolated and characterized by researcher Surendra Sehgal and colleagues at Ayerst Research Laboratories, where its antifungal properties were initially recognized. However, the significance of seco rapamycin sodium salt as a distinct chemical entity emerged later through degradation studies aimed at understanding the stability profile of the parent compound.

The identification of seco rapamycin sodium salt as a specific degradation product represents a crucial development in macrocyclic chemistry research. Early stability studies of rapamycin revealed that the compound underwent facile ring-opening reactions under various experimental conditions, leading to the formation of multiple degradation products. Among these products, seco rapamycin emerged as one of the two primary degradation products, alongside a hydroxy acid formed via lactone hydrolysis. The recognition that these ring-opened products retained some structural features of the parent compound while exhibiting dramatically altered biological activity sparked significant interest in their detailed characterization.

Development of Analytical Methods

The systematic study of seco rapamycin sodium salt required the development of sophisticated analytical methods capable of distinguishing between the parent compound and its various degradation products. Research conducted at academic institutions, particularly studies published in the Arkansas Journal of Chemistry, established comprehensive protocols for analyzing the degradation kinetics of rapamycin and its ring-opened isomer under controlled conditions. These studies employed mixed acetonitrile-water solutions containing various buffer systems to examine the formation and stability of seco rapamycin sodium salt under different chemical environments.

Liquid chromatography coupled with mass spectrometry emerged as the primary analytical technique for characterizing seco rapamycin sodium salt and distinguishing it from other degradation products. The development of these analytical methods revealed that the compound exhibits distinct chromatographic behavior compared to its parent structure, with specific retention times and mass spectral characteristics that facilitate its identification and quantification in complex mixtures. These analytical advances proved essential for subsequent research into the compound's formation mechanisms and stability characteristics.

Properties

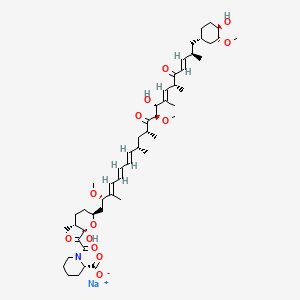

IUPAC Name |

sodium;(2S)-1-[2-[(2R,3R,6S)-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15,19-pentaenyl]-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H79NO13.Na/c1-31(26-35(5)45(55)47(64-10)46(56)36(6)28-34(4)41(53)23-19-32(2)27-38-21-24-42(54)44(29-38)63-9)16-12-11-13-17-33(3)43(62-8)30-39-22-20-37(7)51(61,65-39)48(57)49(58)52-25-15-14-18-40(52)50(59)60;/h11-13,16-17,19,23,28,31-32,34-35,37-40,42-44,46-47,54,56,61H,14-15,18,20-22,24-27,29-30H2,1-10H3,(H,59,60);/q;+1/p-1/b13-11+,16-12+,23-19+,33-17+,36-28+;/t31-,32+,34-,35-,37-,38+,39+,40+,42-,43+,44-,46-,47+,51-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMSBJYMPJMFNS-OWGFPTNRSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)[O-])O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)C=CC(C)CC3CCC(C(C3)OC)O)C)O)OC)C)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)[O-])O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)/C=C/[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)/C)O)OC)/C)OC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H78NNaO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

936.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ring-Opening Mechanism

The synthesis of Seco Rapamycin Sodium Salt begins with the ring-opening of Rapamycin, a macrolide compound produced by Streptomyces hygroscopicus. This process involves two sequential steps:

-

Ester Hydration : Rapamycin’s macrocyclic ester bond undergoes hydrolysis in aqueous alkaline conditions, leading to the formation of a diol intermediate. This reaction is catalyzed by esterases or occurs spontaneously under high pH (pH 9–11) at 25–37°C.

-

Dehydration : The diol intermediate is dehydrated under mild acidic conditions (pH 4–6) to form the open-chain Seco Rapamycin. Sodium hydroxide is subsequently added to generate the sodium salt.

Table 1: Key Reaction Parameters for Ring-Opening

| Parameter | Conditions | Catalysts/Reagents | Yield (%) |

|---|---|---|---|

| Ester Hydration | pH 9–11, 37°C, 24–48 h | NaOH, Esterases | 65–75 |

| Dehydration | pH 4–6, 25°C, 12–24 h | HCl, Acetic Acid | 80–85 |

| Salt Formation | pH 7–8, 4°C, 1–2 h | NaOH | >95 |

These steps are optimized to minimize side reactions, such as oxidation of the triene moiety or epimerization at chiral centers.

Industrial-Scale Production

Fermentation and Initial Extraction

Rapamycin is produced via large-scale fermentation of Streptomyces hygroscopicus in bioreactors. Key parameters include:

Chemical Modification to Seco Rapamycin Sodium Salt

Post-extraction, Rapamycin undergoes ring-opening in a controlled reactor:

-

Hydration Tank : Rapamycin is dissolved in ethanol-water (70:30 v/v) and treated with 0.1 M NaOH at 37°C for 36 h.

-

Dehydration Chamber : The solution is acidified to pH 5 with HCl, stirred for 18 h, and filtered to remove byproducts.

-

Salt Formation : The filtrate is neutralized with NaOH, and the product is crystallized at 4°C.

Table 2: Industrial Production Metrics

| Metric | Value |

|---|---|

| Batch Size | 50–100 kg Rapamycin per cycle |

| Purity Post-Synthesis | ≥73% (HPLC) |

| Solvent Recovery | >90% (Ethanol/Water) |

Laboratory-Scale Preparation

Small-Batch Synthesis

For research purposes, Seco Rapamycin Sodium Salt is prepared using:

Stability Considerations

The compound degrades in aqueous solutions (>24 h at 25°C), necessitating storage at -80°C in anhydrous DMSO.

Analytical Characterization

Quality Control Methods

Table 3: Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 46 |

| Ethanol | 25 |

| PBS (pH 7.2) | 5 |

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, M2 (dihydro-Seco Rapamycin), forms via reduction of the triene system. Its concentration is minimized by:

Chemical Reactions Analysis

Types of Reactions: Secorapamycin A monosodium undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of secorapamycin A monosodium .

Scientific Research Applications

- Chemistry :

- Biology :

-

Medicine :

- Immunosuppressive Properties : Explored for potential therapeutic applications in autoimmune diseases and organ transplantation. Its unique mechanism may offer fewer side effects compared to traditional therapies .

- Cancer Therapy : Given its differential interaction with mTOR pathways, it may be beneficial in cancer treatments where traditional mTOR inhibitors are less effective .

-

Industry :

- Pharmaceutical Development : Utilized in developing new drugs and as a reference compound in quality control processes.

Pharmacokinetics and Metabolism

Research indicates that Seco Rapamycin undergoes metabolism in human liver tissues and Caco-2 cell monolayers. In studies where 20 μM of Seco Rapamycin was incubated with human liver homogenates, it was metabolized to dihydro Sirolimus (M2) in an NADPH-dependent manner. However, minimal amounts were detected in basolateral compartments after application to Caco-2 cells, suggesting limited absorption or rapid metabolism .

Therapeutic Applications

Seco Rapamycin's unique properties lend themselves to various therapeutic applications:

- Cancer Therapy : Its distinct interaction with mTOR pathways suggests potential efficacy in treating cancers resistant to standard mTOR inhibitors.

- Immunosuppression : May be advantageous in organ transplant settings due to potentially reduced side effects.

- Aging and Longevity : Preliminary studies indicate that compounds affecting mTOR signaling can influence aging processes, suggesting a role for Seco Rapamycin in healthspan extension .

Case Studies

-

Metabolic Studies :

A controlled study using Caco-2 cells assessed the absorption characteristics of Seco Rapamycin compared to sirolimus. Results indicated that while both compounds were metabolized similarly, the absorption rate for Seco Rapamycin was significantly lower, necessitating modified delivery methods for clinical use. -

Therapeutic Efficacy :

A recent trial focused on sirolimus's effects on muscle strength in older adults. While primarily examining sirolimus, this study opens avenues for exploring how Seco Rapamycin might influence muscle health without adverse effects associated with traditional mTOR inhibition .

Mechanism of Action

Secorapamycin A monosodium is structurally similar to other rapamycin derivatives, such as ascomycin and tricolimus . it is unique in its specific mode of action and reduced potency compared to rapamycin . The selective inhibition of mTOR by secorapamycin A monosodium results in fewer adverse effects compared to other immunosuppressants .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Properties

Pharmacological and Clinical Comparisons

Antifungal Activity

- Rapamycin and Derivatives : Rapamycin exhibits potent antifungal activity against filamentous fungi (e.g., Aspergillus spp.) and yeasts. Its derivatives, including Seco Rapamycin Sodium Salt, retain this activity but with variable potency . For example, Seco Rapamycin Sodium Salt synergizes with cyclic tetrapeptides (e.g., westertides A/B) to enhance antifungal effects, likely via FKBP12 homolog engagement .

- Everolimus and Temsirolimus: These analogs prioritize mTOR inhibition over antifungal applications, focusing instead on oncology and immunosuppression .

mTOR Inhibition and Therapeutic Efficacy

- Binding Affinity : Everolimus analogs (e.g., PubCid: 57254959) show 1.5–1.73x higher FKBP12-binding affinity than Rapamycin, correlating with enhanced mTOR pathway suppression .

- Clinical Utility: Temsirolimus and Everolimus have superior water solubility and stability, enabling intravenous administration and broader therapeutic use compared to Seco Rapamycin Sodium Salt, which remains experimental .

Limitations and Challenges

- Permeability : Seco Rapamycin Sodium Salt’s poor cell permeability limits its utility in systemic treatments, unlike Rapamycin or Temsirolimus .

- Dual Roles in Disease : mTOR inhibitors like Rapamycin may reduce beneficial antibodies in viral infections (e.g., COVID-19), highlighting context-dependent risks .

Biological Activity

Seco Rapamycin Sodium Salt, a derivative of the well-known immunosuppressant rapamycin (sirolimus), has garnered attention for its unique biological activities and potential therapeutic applications. This article delves into the compound's biological activity, including its metabolism, pharmacokinetics, and implications in various biological systems.

Seco Rapamycin Sodium Salt is characterized by the following properties:

| Property | Value |

|---|---|

| CAS Number | 148554-65-8 |

| Molecular Formula | C₅₁H₇₈NNaO₁₃ |

| Molecular Weight | 936.154 g/mol |

| Purity | ≥73% |

Unlike its parent compound, rapamycin, which primarily inhibits the mTOR (mammalian target of rapamycin) pathway, Seco Rapamycin has been reported not to affect mTOR function directly. This distinction is crucial as it suggests that while Seco Rapamycin may share some pharmacological properties with rapamycin, its mechanism of action could lead to different therapeutic outcomes and side effects .

Pharmacokinetics and Metabolism

Research indicates that Seco Rapamycin undergoes metabolism in human tissue homogenates and Caco-2 cell monolayers. In studies where 20 μM of Seco Rapamycin was incubated with human liver and jejunal mucosal homogenates, it was found that the compound could be metabolized to dihydro Sirolimus (M2) in an NADPH-dependent manner. However, when applied to Caco-2 cells, minimal amounts of Seco Rapamycin and M2 were detected in the basolateral compartment after 4 hours, suggesting limited absorption or rapid metabolism .

Stability and Degradation

The stability of Seco Rapamycin in aqueous solutions has been studied extensively. It exhibits slower degradation kinetics compared to rapamycin under various pH conditions. For instance, in a study involving acetonitrile-water mixtures at different pH levels, Seco Rapamycin demonstrated a significantly longer half-life than rapamycin, indicating its potential for prolonged therapeutic effects .

Therapeutic Applications

Seco Rapamycin's unique properties may lend themselves to various therapeutic applications:

- Cancer Therapy : Given its differential interaction with mTOR pathways, there is potential for using Seco Rapamycin in cancer treatments where traditional mTOR inhibitors might be less effective or produce adverse effects.

- Immunosuppression : Similar to rapamycin, it may have applications in organ transplantation and autoimmune diseases but with potentially fewer side effects due to its distinct mechanism .

- Aging and Longevity : Preliminary studies suggest that compounds affecting mTOR signaling can influence aging processes. The unique profile of Seco Rapamycin may provide insights into developing therapies aimed at extending healthspan .

Case Studies

- Metabolic Studies : In a controlled study involving Caco-2 cells, researchers assessed the absorption characteristics of Seco Rapamycin compared to sirolimus. The results indicated that while both compounds were metabolized similarly, the rate of absorption for Seco Rapamycin was significantly lower, suggesting a need for modified delivery methods for effective clinical use .

- Therapeutic Efficacy : A recent trial examined the effects of sirolimus on muscle strength in older adults. While this study focused on sirolimus, it opens avenues for exploring how Seco Rapamycin might influence muscle health without the adverse effects associated with traditional mTOR inhibition .

Q & A

Q. What are the primary methodologies for quantifying the purity of seco Rapamycin Sodium Salt, and how do they ensure reproducibility?

Seco Rapamycin Sodium Salt purity is typically quantified using high-performance liquid chromatography (HPLC), with protocols emphasizing column selection (e.g., C18 reverse-phase) and mobile phase optimization (e.g., acetonitrile/water gradients) . Reproducibility requires strict adherence to calibration standards, such as using certified reference materials and documenting retention time variability (±2%). Evidence of purity (≥80% by HPLC) should be cross-validated with mass spectrometry (MS) to confirm molecular integrity, particularly given its open-ring conformation .

Q. How should researchers design experiments to assess the chemical stability of seco Rapamycin Sodium Salt under varying storage conditions?

Stability studies should include accelerated degradation tests under stress conditions (e.g., 40°C/75% relative humidity for 6 months) to simulate long-term storage. Analytical methods like UV-Vis spectroscopy and HPLC can track degradation products, such as isomerization or oxidation byproducts. For lab-scale storage, -20°C with desiccants is recommended to minimize hydrolysis, as the sodium salt form is hygroscopic . Data should be reported with time-point-specific degradation rates and statistical confidence intervals (e.g., 95% CI) .

Q. What cellular models are appropriate for studying seco Rapamycin Sodium Salt’s membrane permeability, and what methodological controls are critical?

Caco-2 cell monolayers are widely used to evaluate apical-to-basolateral transport, with permeability coefficients (Papp) calculated using the equation:

where is the transport rate, is the membrane area, and is the initial concentration. Controls must include P-gp inhibitors (e.g., LY335979) to differentiate passive diffusion from active efflux . Transepithelial electrical resistance (TEER) should be monitored to validate monolayer integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for seco Rapamycin Sodium Salt?

Discrepancies often arise from differences in metabolic clearance or protein binding. To address this:

- Conduct physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro permeability data to in vivo absorption.

- Use microdialysis in animal models to measure unbound drug concentrations in target tissues.

- Compare metabolite profiles using LC-MS/MS, as the sodium salt’s open-ring structure may alter CYP3A4-mediated metabolism relative to Rapamycin .

Q. What experimental designs are optimal for investigating seco Rapamycin Sodium Salt’s role in mTOR pathway modulation in bone regeneration?

- Osteogenic differentiation assays : Measure alkaline phosphatase (ALP) activity and mineralization via Alizarin Red staining in MC3T3-E1 cells, with mTOR phosphorylation (p-mTOR) quantified via Western blot .

- Dose-response studies : Use a range of concentrations (e.g., 1–100 nM) to identify biphasic effects, as seen in Rapamycin’s mTOR inhibition .

- Co-culture systems : Combine osteoblasts and macrophages to assess immunomodulatory effects on bone repair, given Rapamycin’s anti-inflammatory properties .

Q. How should researchers address batch-to-batch variability in seco Rapamycin Sodium Salt synthesis when replicating studies?

- Quality-by-Design (QbD) approaches : Optimize reaction parameters (e.g., pH, temperature) using design of experiments (DoE) to minimize variability .

- Batch documentation : Report NMR and HPLC-MS spectra for each synthesis batch, including impurity thresholds (<5% for major byproducts) .

- Inter-laboratory validation : Share samples with collaborating labs to confirm reproducibility using standardized protocols .

Methodological Frameworks

- For cellular studies : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify experimental scope, such as selecting P-gp inhibition assays over generic cytotoxicity tests .

- For in vivo research : Apply PICO frameworks (Population: animal model; Intervention: dose regimen; Comparison: untreated controls; Outcome: bone density metrics) to structure hypothesis-driven studies .

Data Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.